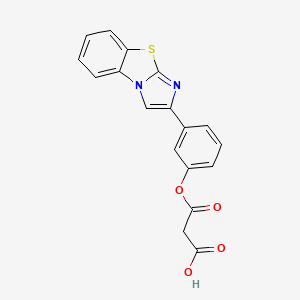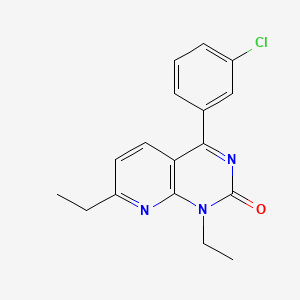
YM 976
Vue d'ensemble
Description
YM-976, également connu sous son nom IUPAC 4-(3-chlorophényl)-1,7-diéthylpyrido[2,3-d]pyrimidin-2(1H)-one, est un inhibiteur de la phosphodiestérase 4. Ce composé a suscité l'intérêt en raison de ses applications thérapeutiques potentielles, en particulier dans le traitement des maladies inflammatoires et de l'asthme .
Mécanisme D'action
Target of Action
YM 976, also known as 4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one, primarily targets Phosphodiesterase 4 (PDE4) . PDE4 is an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger involved in a variety of physiological responses .
Mode of Action
This compound acts as a PDE4 inhibitor . By inhibiting PDE4, it prevents the breakdown of cAMP, leading to increased levels of cAMP within the cell . This increase in cAMP can then modulate the activity of protein kinase A (PKA), which in turn can influence various cellular processes, including inflammation and immune response .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cAMP-PKA pathway . Elevated cAMP levels due to PDE4 inhibition activate PKA, which can phosphorylate a variety of target proteins, leading to changes in cell function . These changes can include reduced inflammation and modulation of immune response .
Result of Action
The inhibition of PDE4 by this compound leads to anti-inflammatory effects and the inhibition of antigen-induced airway responses . This is likely due to the increased cAMP levels modulating the activity of immune cells and reducing the release of pro-inflammatory cytokines .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de YM-976 implique la réaction du 3-chlorobenzaldéhyde avec l'acétoacétate d'éthyle en présence d'acétate d'ammonium pour former la 4-(3-chlorophényl)-3-butène-2-one. Ce composé intermédiaire est ensuite mis à réagir avec la guanidine pour donner le produit final, YM-976 .
Méthodes de production industrielle
La production industrielle de YM-976 suit une voie de synthèse similaire mais est optimisée pour une production à grande échelle. Ceci implique l'utilisation de réactifs de haute pureté et des conditions de réaction contrôlées pour assurer la cohérence et la qualité du produit final .
Analyse Des Réactions Chimiques
Types de réactions
YM-976 subit principalement des réactions de substitution en raison de la présence du groupe chlorophényle. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .
Réactifs et conditions courants
Réactions de substitution : impliquent généralement des nucléophiles tels que les amines ou les thiols.
Réactions d'oxydation : peuvent être effectuées en utilisant des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réactions de réduction : impliquent souvent des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution avec des amines peuvent produire divers dérivés aminés de YM-976 .
Applications de la recherche scientifique
YM-976 a une large gamme d'applications de recherche scientifique :
Biologie : Étudié pour son rôle dans la modulation des réponses immunitaires et de l'inflammation.
Industrie : Utilisé dans le développement de nouveaux médicaments et comme composé de référence dans la découverte de médicaments.
Mécanisme d'action
YM-976 exerce ses effets en inhibant la phosphodiestérase 4, une enzyme responsable de la dégradation de l'adénosine monophosphate cyclique. En inhibant cette enzyme, YM-976 augmente les niveaux d'adénosine monophosphate cyclique, ce qui entraîne une réduction de l'inflammation et une modulation de la réponse immunitaire . Les cibles moléculaires comprennent les cellules immunitaires telles que les macrophages et les lymphocytes T, et les voies impliquées sont principalement liées à la signalisation de l'adénosine monophosphate cyclique .
Applications De Recherche Scientifique
YM-976 has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
Composés similaires
Rolipram : Un autre inhibiteur de la phosphodiestérase 4 ayant des propriétés anti-inflammatoires similaires.
Cilomilast : Utilisé dans le traitement de la maladie pulmonaire obstructive chronique.
Roflumilast : Un inhibiteur de la phosphodiestérase 4 plus puissant utilisé pour la maladie pulmonaire obstructive chronique grave.
Unicité de YM-976
YM-976 est unique en raison de sa structure chimique spécifique, qui permet une dissociation distincte des activités anti-inflammatoires des effets émétiques. Cela en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
4-(3-chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c1-3-13-8-9-14-15(11-6-5-7-12(18)10-11)20-17(22)21(4-2)16(14)19-13/h5-10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHXYNNKDDXKNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=C1)C(=NC(=O)N2CC)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424991 | |
| Record name | 4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191219-80-4 | |
| Record name | 4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191219-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | YM-976 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191219804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | YM-976 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GQT2M8W42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
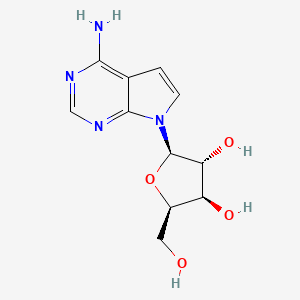


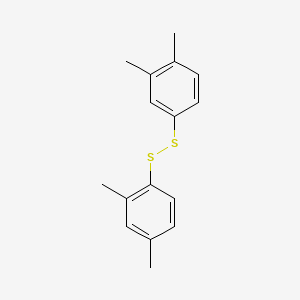
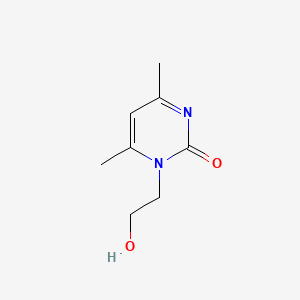
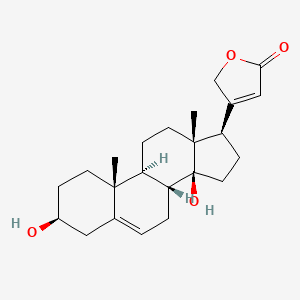


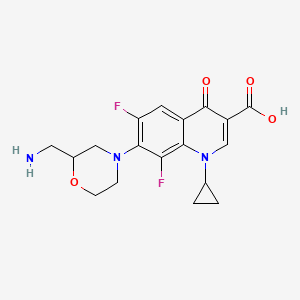

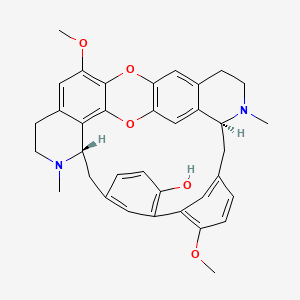
![[(1R,2S)-2-(dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] benzoate](/img/structure/B1683446.png)
